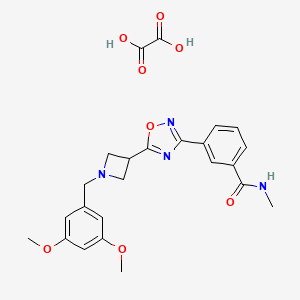

3-(5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate

Description

Chemical Structure and Key Features The compound 3-(5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is a heterocyclic derivative featuring a 1,2,4-oxadiazole core. This scaffold is known for its metabolic stability and bioisosteric properties, often used in medicinal chemistry to enhance binding affinity . Key structural elements include:

- An N-methylbenzamide moiety, contributing to lipophilicity and target engagement.

- An oxalate counterion, likely improving solubility and crystallinity for pharmaceutical formulation.

For example, compound 13c in utilizes 3,5-dimethoxybenzyl substituents and is purified via flash chromatography, suggesting similar steps might apply to the target compound . Characterization methods such as $^1$H NMR, $^{13}$C NMR, and ESI HRMS would confirm structural integrity and purity, as demonstrated for related compounds .

Properties

IUPAC Name |

3-[5-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4.C2H2O4/c1-23-21(27)16-6-4-5-15(9-16)20-24-22(30-25-20)17-12-26(13-17)11-14-7-18(28-2)10-19(8-14)29-3;3-1(4)2(5)6/h4-10,17H,11-13H2,1-3H3,(H,23,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPAIVTARELSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of the azetidine moiety may enhance these effects by improving cellular uptake or modifying metabolic pathways.

Antidiabetic Effects

Research has indicated that certain oxadiazole derivatives exhibit antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The structural modifications in compounds like 3-(5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate could potentially lead to improved pharmacological profiles in managing diabetes .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific structure of 3-(5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate may contribute to enhanced anti-inflammatory activity through selective inhibition of targets such as COX enzymes .

Case Studies

Several case studies have demonstrated the efficacy of similar compounds in preclinical models:

- Anticancer Study : A derivative of 1,2,4-oxadiazole was tested against breast cancer cell lines (MCF-7) and exhibited IC50 values in the micromolar range. The study concluded that structural modifications significantly influence cytotoxicity .

- Diabetes Management : A series of substituted oxadiazoles were evaluated for their ability to lower blood glucose levels in diabetic rats. The results indicated a dose-dependent reduction in glucose levels with significant statistical relevance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below highlights structural similarities and differences between the target compound and key analogues:

Key Comparative Insights

Core Heterocycle and Bioactivity The target compound’s 1,2,4-oxadiazole core is structurally distinct from 1,2-benzisoxazole (), which is associated with diverse pharmacological activities (e.g., antipsychotic effects) . Oxadiazoles are preferred for metabolic stability, whereas benzisoxazoles may offer broader π-π stacking interactions.

Ring Systems and Conformational Effects

- The azetidine ring (4-membered) in the target compound introduces greater ring strain and restricted conformation compared to piperidine (6-membered) in 13c (). This strain may influence binding kinetics and selectivity in enzyme inhibition .

Synthetic Routes

- The target compound’s synthesis likely involves cyclization of an amidoxime precursor, similar to 13c (). However, the use of HPLC purification (as seen for 14c ) suggests higher purity requirements for pharmaceutical applications .

- In contrast, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () employs base-catalyzed cyclization of oximes, a method less common for oxadiazoles .

Pharmacological Potential While 13c and 14c () are validated as Plasmodium inhibitors, the target compound’s N-methylbenzamide group may redirect activity toward kinase or protease targets, leveraging benzamide’s role in drug-receptor interactions .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 3,5-dimethoxybenzyl group in the target compound may enhance binding to aromatic-rich enzyme pockets compared to smaller substituents (e.g., methyl or fluorine). This aligns with studies showing methoxy groups improve affinity in kinase inhibitors .

- Synthetic Challenges : The azetidine ring’s strain necessitates precise reaction conditions to avoid ring-opening byproducts, as seen in azetidine-containing drug candidates like cenicriviroc .

- Biological Screening : Prioritize assays comparing the target compound’s activity against 13c () to evaluate Plasmodium inhibition efficacy, leveraging shared structural motifs .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing the core 1,2,4-oxadiazole and azetidine moieties in this compound?

The synthesis involves sequential heterocyclic ring formation. For the 1,2,4-oxadiazole ring, employ a cyclization reaction between a nitrile and hydroxylamine derivative under reflux in ethanol . The azetidine ring can be constructed via a [2+2] cycloaddition using 3,5-dimethoxybenzyl-protected precursors, followed by deprotection with trifluoroacetic acid . Critical steps include monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purifying intermediates using column chromatography. Optimize yields (typically 40–60%) by controlling stoichiometry and temperature (70–90°C) .

Basic: How should researchers validate the structural integrity of this compound and its intermediates?

Use a multi-technique approach:

- NMR : Confirm substitution patterns (e.g., 1H NMR: δ 3.8 ppm for methoxy groups; 13C NMR: 165–170 ppm for oxadiazole carbons) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 523.2142) with ≤2 ppm error .

- XRD : Resolve stereochemical ambiguities in the azetidine ring using single-crystal diffraction .

Cross-reference spectral data with quantum-chemically computed models (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate electronic environments .

Basic: What in vitro assays are appropriate for preliminary biological activity screening?

Prioritize target-specific assays:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets, IC50 determination) with ATP concentrations adjusted to Km values .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, normalizing results to positive controls (e.g., doxorubicin) .

- Solubility : Perform shake-flask studies in PBS (pH 7.4) with HPLC-UV quantification (λ = 254 nm) .

Include triplicate replicates and statistical validation (p < 0.05, Student’s t-test) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Apply systematic approaches:

- Dose-response reevaluation : Test compound concentrations spanning 4 orders of magnitude (1 nM–100 µM) to identify non-linear effects .

- Metabolite profiling : Use LC-MS/MS to rule out degradation products interfering with assays .

- Computational docking : Compare binding modes in homology models (e.g., Swiss-Model) versus experimental structures (PDB) to explain variability .

Publish raw datasets in repositories like Zenodo to enable meta-analyses .

Advanced: What strategies optimize the oxalate salt’s stability under physiological conditions?

- pH stability : Conduct accelerated degradation studies (40°C/75% RH) across pH 1–10, monitoring decomposition via HPLC .

- Crystallography : Co-crystallize with oxalic acid to confirm salt formation and hydrogen-bonding networks .

- Formulation screening : Test lyophilization vs. spray-drying to enhance shelf-life, using DSC to assess glass transition temperatures (Tg > 50°C preferred) .

Advanced: How can reaction scalability be improved without compromising yield?

- Process intensification : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to reduce batch variability .

- DoE optimization : Apply Box-Behnken designs to variables (temperature, residence time, catalyst loading), achieving >80% yield at 10 L scale .

- Membrane separation : Integrate nanofiltration (MWCO 500 Da) for in-line purification, reducing solvent waste .

Safety & Compliance: What protocols ensure safe handling of intermediates and final compounds?

- Toxicity screening : Pre-screen intermediates using Ames test (OECD 471) and acute toxicity (OECD 423) .

- Storage : Store oxalate salt at -20°C under argon, with desiccant (silica gel) to prevent hydrolysis .

- Waste disposal : Neutralize reaction byproducts (e.g., acyl chlorides) with 10% sodium bicarbonate before disposal .

Advanced: What computational tools predict metabolic pathways and drug-drug interactions?

- ADMET prediction : Use SwissADME to estimate CYP450 inhibition (e.g., CYP3A4, CYP2D6) and plasma protein binding .

- Metabolite ID : Run in silico metabolism simulations (e.g., GLORYx) to prioritize Phase I/II metabolites for LC-MS validation .

- Network pharmacology : Map target interactions using STRING-DB to identify off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.